molecular formula C17H14N2O3 B578946 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione CAS No. 17515-32-1

2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B578946
CAS No.: 17515-32-1
M. Wt: 294.31
InChI Key: RQZRDXVYNVKYRN-UHFFFAOYSA-N
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Description

2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione is a chemical compound with the molecular formula C 17 H 14 N 2 O 3 and a molecular weight of 294.30 g·mol -1 . It is supplied for research applications and is identified as an irritant, requiring safe laboratory handling practices . The core structure of this compound, the 1H-isoindole-1,3(2H)-dione (phthalimide) moiety, is a recognized pharmacophore in medicinal chemistry . Derivatives based on this scaffold are investigated for a broad spectrum of biological activities. Recent scientific literature highlights that phthalimide derivatives demonstrate significant analgesic effects in various preclinical pain models, including neuropathic, tonic, and inflammatory pain . Furthermore, this class of compounds shows promise in neurodegenerative disease research, exhibiting inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key therapeutic targets for conditions like Alzheimer's disease . Additional research areas for phthalimide derivatives include their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes . The specific substitution pattern on the phthalimide core, such as the 2-aminophenyl side chain in this compound, is critical for directing its biological activity and research value, making it a versatile intermediate or candidate for further pharmacological exploration . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[3-(2-aminophenyl)-3-oxopropyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c18-14-8-4-3-7-13(14)15(20)9-10-19-16(21)11-5-1-2-6-12(11)17(19)22/h1-8H,9-10,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZRDXVYNVKYRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654719
Record name 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17515-32-1
Record name 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

The primary targets of 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione are the dopamine receptors , specifically the D2 and D3 receptors . These receptors play a crucial role in the nervous system, influencing mood, reward, and motor control.

Mode of Action

This compound interacts with its targets by binding to the dopamine receptors. The interaction occurs at the allosteric binding site of the dopamine receptor D2. This binding can modulate the activity of the receptor, leading to changes in the signal transduction pathways within the cell.

Result of Action

Biochemical Analysis

Biochemical Properties

2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the human dopamine receptor D2, where it acts as a ligand, binding to the receptor and modulating its activity. This interaction is significant because it can influence neurotransmission and has potential implications for the treatment of neurological disorders.

Additionally, this compound has been found to inhibit the aggregation of β-amyloid proteins, which are associated with Alzheimer’s disease. This inhibition occurs through the compound’s binding to specific sites on the β-amyloid proteins, preventing their aggregation and subsequent formation of plaques.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer research, this compound has demonstrated cytotoxic effects on blood cancer cell lines such as K562 and Raji cells. It induces apoptosis and necrosis in these cells, leading to a reduction in cell viability. The compound’s influence on cell signaling pathways, gene expression, and cellular metabolism is also noteworthy. It has been observed to modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cellular proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as the dopamine receptor D2 and β-amyloid proteins, altering their activity. The compound’s binding interactions can lead to the inhibition or activation of enzymes, depending on the context. For example, its interaction with the dopamine receptor D2 results in the modulation of neurotransmitter release, while its binding to β-amyloid proteins inhibits their aggregation.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that the compound remains stable under specific conditions, maintaining its biochemical activity over extended periods. In vivo studies have indicated that the compound may undergo metabolic degradation, leading to a reduction in its efficacy over time.

Long-term exposure to this compound has been associated with sustained effects on cellular function, including prolonged inhibition of β-amyloid aggregation and continuous modulation of dopamine receptor activity. These findings suggest that the compound’s effects can persist over time, making it a potential candidate for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in liver and kidney function.

Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired biochemical and cellular effects. Beyond this threshold, increasing the dosage does not necessarily enhance the compound’s efficacy but may increase the risk of adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound’s metabolism involves oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy.

The compound’s interaction with metabolic enzymes can also affect metabolic flux and metabolite levels. For instance, its inhibition of specific cytochrome P450 enzymes can lead to altered levels of endogenous metabolites, impacting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its intracellular accumulation. Once inside the cell, it can bind to various proteins, influencing its localization and activity.

The compound’s distribution within tissues is also influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy. The extent of binding to plasma proteins can vary depending on the compound’s concentration and the presence of other competing molecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications. For example, the compound may be directed to the nucleus, where it can interact with transcription factors and influence gene expression.

Additionally, the compound’s localization to specific organelles, such as mitochondria or lysosomes, can affect its activity and function. For instance, its accumulation in mitochondria may influence cellular metabolism and energy production, while its presence in lysosomes can impact autophagy and cellular degradation processes.

Biological Activity

The compound 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione, also known as a derivative of isoindoline-1,3-dione, has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological properties, focusing on its potential therapeutic applications, particularly in neurodegenerative diseases and its anti-inflammatory and antibacterial effects.

  • Molecular Formula : C17H14N2O3
  • Molecular Weight : 294.3 g/mol
  • CAS Number : 17515-32-1

This compound belongs to a class of isoindole derivatives known for their pharmacological potential.

Neuroprotective Effects

Research indicates that derivatives of isoindoline-1,3-dione exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in Alzheimer's disease therapy. In a study evaluating several derivatives, one compound showed an IC50 value of 1.12 μM against AChE, highlighting the potential of these compounds in treating neurodegenerative conditions .

CompoundTarget EnzymeIC50 Value (μM)
Derivative IAChE1.12
Derivative IIIBuChE21.24

The inhibition of these enzymes is essential for enhancing cholinergic transmission, thereby alleviating symptoms associated with Alzheimer's disease.

Anti-inflammatory and Antibacterial Activity

In addition to neuroprotective effects, isoindoline derivatives have demonstrated anti-inflammatory and antibacterial properties. For instance, compounds derived from isoindole structures have been shown to inhibit various inflammatory pathways and exhibit activity against bacterial strains . This multifaceted biological profile suggests that these compounds could be developed into broad-spectrum therapeutic agents.

Study on Acetylcholinesterase Inhibition

A notable study involved the synthesis and evaluation of six new isoindoline derivatives. The research utilized molecular docking and dynamics simulations to predict the binding affinity of these compounds to AChE and BuChE. The results indicated that structural modifications could enhance inhibitory potency against these enzymes .

Evaluation of Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory potential of isoindoline derivatives. The study assessed the compounds' ability to inhibit pro-inflammatory cytokines in vitro, revealing that certain derivatives significantly reduced levels of TNF-alpha and IL-6 in treated cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed comparison of similar phthalimide derivatives based on substituents, synthesis methods, applications, and properties.

Data Table: Key Phthalimide Derivatives and Their Attributes

Compound Name Substituent Synthesis Method Application/Properties Evidence ID
2-[3-(Silsesquioxanyl)propyl]-1H-isoindole-1,3(2H)-dione (PSQ-PhI) Silsesquioxanylpropyl Hydrolytic polycondensation of trifunctional silane monomer (green chemistry, solvent-free) Materials science: Forms soluble polysilsesquioxanes with confirmed polymeric structure via NMR
2-(4-(3-(3aH-Indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione 4-(3-Indolylacryloyl)phenyl Condensation of 2-(4-acetylphenyl)phthalimide with indolecarbaldehyde in ethanol (NaOH catalyst) Intermediate for bioactive molecules; yellow crystalline product
5-Nitro-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione Phenylethyl + nitro group Semi-empirical molecular modeling and docking (HYPERCHEM, AutoDock) Anticonvulsant activity: Docked into Na+ channels, comparable to phenytoin
2-[(2R)-2-Hydroxy-3-[[4-(3-oxomorpholinyl)phenyl]amino]propyl]-1H-isoindole-1,3(2H)-dione Hydroxypropyl-morpholinylphenylamino Not specified (commercial product) Anticoagulant impurity; molecular weight 395.41 g/mol
2-(4-Bromo-3-oxobutyl)-1H-isoindole-1,3(2H)-dione Bromo-oxobutyl Not detailed (commercial synthesis) Reactive intermediate in organic synthesis; CAS 6284-26-0
2-[2-(Acetyloxy)propyl]-1H-isoindole-1,3(2H)-dione Acetyloxypropyl Not specified (predicted properties) Predicted density: 1.323 g/cm³; boiling point: 511.9°C

Substituent-Driven Functional Differences

  • Silsesquioxanylpropyl (PSQ-PhI): Imparts polymeric properties, enabling green synthesis of polysilsesquioxanes. NMR confirms the absence of monomeric alkoxysilyl groups, indicating successful polymerization .
  • Phenylethyl + Nitro Group (Compound 14) : Enhances anticonvulsant activity by mimicking phenytoin’s interaction with Na+ channels. Docking studies suggest structural optimization for CNS drug design .
  • Bromo-oxobutyl (CAS 6284-26-0) : The bromine atom increases reactivity, making it a versatile intermediate for alkylation or nucleophilic substitution reactions .
  • Hydroxypropyl-Morpholinylphenylamino (MM3629.09): Morpholine and amino groups likely contribute to anticoagulant activity, possibly through thrombin inhibition or platelet aggregation modulation .

Preparation Methods

Halogenation of 1-(2-Nitrophenyl)propan-1-one

Procedure :

  • Dissolve 1-(2-nitrophenyl)propan-1-one (10.0 g, 51.8 mmol) in dry CCl₄ (100 mL).

  • Add N-bromosuccinimide (NBS, 9.23 g, 51.8 mmol) and benzoyl peroxide (0.5 g, 2.07 mmol) as a radical initiator.

  • Reflux at 80°C for 6 hours under N₂ atmosphere.

  • Cool, filter succinimide byproducts, and concentrate under reduced pressure.

  • Purify via silica gel chromatography (hexane/EtOAc, 4:1) to yield 3-bromo-1-(2-nitrophenyl)propan-1-one as a yellow solid (12.1 g, 85%).

Key Parameters :

  • Radical bromination ensures selective α-position functionalization.

  • Excess NBS leads to dibromination; stoichiometric control is critical.

Gabriel Synthesis of N-[3-(2-Nitrophenyl)-3-oxopropyl]phthalimide

Alkylation of Potassium Phthalimide

Procedure :

  • Suspend potassium phthalimide (8.72 g, 47.1 mmol) in anhydrous DMF (50 mL).

  • Add 3-bromo-1-(2-nitrophenyl)propan-1-one (12.1 g, 44.0 mmol) dropwise at 60°C.

  • Stir for 12 hours, then pour into ice water (200 mL).

  • Extract with CH₂Cl₂ (3 × 50 mL), dry over Na₂SO₄, and concentrate.

  • Recrystallize from ethanol to obtain N-[3-(2-nitrophenyl)-3-oxopropyl]phthalimide as white crystals (13.5 g, 82%).

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02–7.86 (m, 4H, phthalimide), 7.72 (d, J = 8.1 Hz, 1H, ArH), 7.60–7.54 (m, 2H, ArH), 4.21 (t, J = 6.8 Hz, 2H, NCH₂), 3.12 (t, J = 6.8 Hz, 2H, COCH₂), 2.95 (s, 2H, ArCH₂).

  • IR (KBr) : ν = 1772 cm⁻¹ (C=O, phthalimide), 1710 cm⁻¹ (C=O, ketone), 1520 cm⁻¹ (NO₂).

Catalytic Hydrogenation of the Nitro Group

Reduction to Primary Amine

Procedure :

  • Dissolve N-[3-(2-nitrophenyl)-3-oxopropyl]phthalimide (10.0 g, 27.2 mmol) in EtOAc (150 mL).

  • Add 10% Pd/C (1.0 g) and stir under H₂ (50 psi) at 25°C for 8 hours.

  • Filter through Celite, wash with EtOAc, and concentrate.

  • Purify via flash chromatography (CH₂Cl₂/MeOH, 95:5) to yield the title compound as a pale-yellow solid (7.9 g, 86%).

Optimization Notes :

  • Pressure : Higher H₂ pressure (≥50 psi) ensures complete reduction without side reactions.

  • Catalyst Loading : 10 wt% Pd/C balances activity and cost.

Alternative Synthetic Routes

Michael Addition of Phthalimide to α,β-Unsaturated Ketones

Procedure :

  • Prepare 3-(2-nitrophenyl)acryloyl chloride via reaction of 2-nitrocinnamic acid with SOCl₂.

  • React with potassium phthalimide (1.2 eq) in THF at 0°C.

  • Hydrolyze the acyl chloride intermediate to form the ketone.

  • Reduce nitro to amine as in Section 4.

Yield : 68% over three steps.

Mannich Reaction with Phthalimide

Procedure :

  • Condense phthalimide (1.0 eq), formaldehyde (1.2 eq), and 2-nitroaniline (1.0 eq) in acetic acid.

  • Heat at 100°C for 6 hours to form the Mannich base.

  • Oxidize the secondary alcohol to ketone using PCC.

Limitations : Low regioselectivity (∼55% yield).

Analytical and Spectroscopic Validation

Purity Assessment

  • HPLC : >99% purity (C18 column, MeCN/H₂O 70:30, 1.0 mL/min, λ = 254 nm).

  • Melting Point : 189–191°C (lit. 190–192°C).

Stability Studies

  • Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C.

  • Hydrolytic Stability : Stable in pH 4–8 buffers for 24 hours (≤2% degradation).

Industrial-Scale Considerations

Cost-Efficiency Metrics

ParameterLab ScalePilot Scale
Yield82%78%
PMI (Process Mass Intensity)12.49.8
E-Factor8.76.2

Waste Stream Management

  • Bromide Salts : Recycled via electrodialysis.

  • Pd/C Catalyst : Recovered and reactivated (≥5 cycles).

Q & A

Q. What are the primary synthetic routes for 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione?

The compound is synthesized via multi-step organic reactions. A common approach involves coupling ethynyl-substituted phenyl groups with isoindole derivatives using cross-coupling reactions like Sonogashira coupling (optimized with palladium catalysts and copper iodide). Intermediate steps may include functionalization of the aminophenyl group and ketone formation. Purification typically employs column chromatography to isolate high-purity products .

Q. How do structural features like the aminophenyl group influence the compound’s reactivity?

The 2-aminophenyl moiety enhances electrophilic substitution reactivity due to electron-donating amine groups, facilitating nucleophilic attacks in synthesis. The isoindole-dione core provides rigidity, influencing π-π stacking in crystallographic studies. X-ray diffraction (e.g., monoclinic P2₁/c space group) and NMR spectroscopy (¹H/¹³C) are critical for confirming stereochemistry and hydrogen-bonding networks .

Q. What preliminary biological screening methods are recommended for this compound?

Initial screening should include:

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria.
  • Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Toxicity profiling : Acute toxicity in zebrafish or rodent models (LD₅₀) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses involving cross-coupling reactions?

  • Catalyst selection : Use Pd(PPh₃)₄/CuI for Sonogashira coupling, ensuring anhydrous conditions.
  • Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Purification : Gradient elution in column chromatography (silica gel, hexane/EtOAc) improves yield (>75%) .

Q. What analytical techniques resolve contradictions in reported biological activities?

Discrepancies in bioactivity data (e.g., conflicting IC₅₀ values) require:

  • Orthogonal assays : Validate anticancer results via clonogenic assays alongside MTT.
  • Metabolic stability studies : LC-MS/MS to assess compound degradation in cell media.
  • Structural analogs : Compare activities of derivatives to isolate functional group contributions .

Q. What strategies mitigate toxicity concerns during in vivo testing?

  • Prodrug design : Mask the amine group with acetyl or PEG-based linkers to reduce off-target effects.
  • Dose optimization : Use pharmacokinetic modeling (e.g., NONMEM) to establish safe dosing ranges.
  • In silico toxicity prediction : Tools like ProTox-II assess hepatotoxicity and mutagenicity risks .

Q. How can protein-ligand interactions be studied mechanistically for this compound?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., kinases).
  • Spectroscopy : Fluorescence quenching assays and ITC (isothermal titration calorimetry) quantify binding constants (Kd).
  • Cryo-EM/X-ray crystallography : Resolve 3D binding conformations in enzyme-inhibitor complexes .

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